molecular formula C7H10N2O2S2 B1438122 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide CAS No. 1094424-99-3

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide

Cat. No. B1438122
M. Wt: 218.3 g/mol
InChI Key: OGPYZYVHFPCNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide” is a chemical compound with the CAS Number: 1094424-99-3 . It has a molecular weight of 218.3 . The IUPAC name for this compound is 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-sulfonamide .


Molecular Structure Analysis

The InChI code for “4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide” is 1S/C7H10N2O2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2,(H2,8,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

A series of derivatives related to the thieno[3,2-c]pyridine scaffold have been synthesized, showing significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and lung cancers. These compounds were evaluated for their effectiveness in comparison to doxorubicin, with some showing higher activity against all tested cell lines. This indicates their potential as lead compounds in the development of new antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antibacterial Applications

The same study by Hafez et al. (2017) also highlighted the antibacterial potential of these derivatives. Compounds containing benzenesulfonamide linked to various moieties exhibited high activity against both Gram-positive and Gram-negative bacteria, underscoring their potential utility in addressing bacterial infections.

Structural and Chemical Characterization

Research into the chemistry of thienopyridines, including thieno[3,2-c]pyridine derivatives, has led to the synthesis of various compounds with aromatic character. These studies have been crucial for understanding the structural properties and potential applications of these compounds in medicinal chemistry and material science (Klemm, Johnson, & White, 1970).

Selective Inhibition of Carbonic Anhydrase Isoforms

The thieno[3,2-c]pyridine scaffold has been utilized in the design of compounds that selectively inhibit specific isoforms of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. This selective inhibition is crucial for the development of therapeutic agents with reduced side effects (Bozdağ et al., 2014).

Antimicrobial and Antioxidant Properties

A series of novel thieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds exhibited significant activity against various bacterial strains and showed promising antioxidant properties, suggesting their potential for therapeutic applications (Variya, Panchal, & Patel, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYZYVHFPCNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Reactant of Route 3
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Reactant of Route 4
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Reactant of Route 5
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.